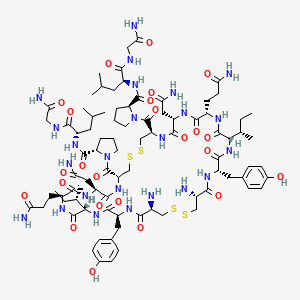
Oxytocin parallel dimer
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxytocin parallel dimer is a compound derived from oxytocin, a well-known neuropeptide hormone. Oxytocin is primarily recognized for its role in social bonding, childbirth, and lactation. The parallel dimer form of oxytocin involves the dimerization of two oxytocin molecules through disulfide bonds, resulting in a compound with potentially unique pharmacological properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of oxytocin parallel dimer typically involves the formation of disulfide bonds between two oxytocin molecules. This process can be achieved through various synthetic routes, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The key steps involve the protection and deprotection of cysteine residues to ensure selective formation of disulfide bonds .
Solid-Phase Peptide Synthesis (SPPS): This method involves the stepwise assembly of the peptide chain on a solid support, followed by the formation of disulfide bonds through oxidation reactions.
Solution-Phase Synthesis: In this approach, the peptide chains are synthesized in solution, and disulfide bonds are formed through oxidation using reagents such as iodine or air oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, followed by purification using techniques such as high-performance liquid chromatography (HPLC). The choice of method depends on factors such as yield, purity, and cost-effectiveness .
化学反应分析
Types of Reactions
Oxytocin parallel dimer undergoes various chemical reactions, including:
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Cleavage of disulfide bonds to yield free thiol groups.
Substitution: Modification of amino acid residues to alter the pharmacological properties of the dimer.
Common Reagents and Conditions
Oxidation: Reagents such as iodine, air oxidation, or hydrogen peroxide are commonly used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Various protecting groups and deprotecting agents are used to modify specific amino acid residues.
Major Products Formed
The major products formed from these reactions include the oxidized dimer with disulfide bonds and the reduced dimer with free thiol groups .
科学研究应用
Oxytocin parallel dimer has a wide range of scientific research applications:
作用机制
The mechanism of action of oxytocin parallel dimer involves its interaction with oxytocin receptors, which are G protein-coupled receptors (GPCRs). Upon binding to these receptors, the dimer activates intracellular signaling pathways, leading to various physiological effects. The dimerization of oxytocin molecules may enhance receptor binding affinity and selectivity, resulting in unique pharmacological profiles .
相似化合物的比较
Oxytocin parallel dimer can be compared with other similar compounds, such as:
Vasopressin Parallel Dimer: Similar in structure but acts on vasopressin receptors, influencing different physiological functions.
Deamino-Oxytocin Parallel Dimer: Lacks the amino group, resulting in altered receptor binding and activity.
Oxytocin Antiparallel Dimer: Different orientation of the dimerized molecules, leading to distinct pharmacological properties.
The uniqueness of this compound lies in its specific receptor interactions and potential therapeutic applications, which are distinct from other related compounds .
属性
分子式 |
C86H132N24O24S4 |
|---|---|
分子量 |
2014.4 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S,19R,24R,27S,30S,33S,36S,39R)-19,24-diamino-7,36-bis(2-amino-2-oxoethyl)-39-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-10,33-bis(3-amino-3-oxopropyl)-13,30-bis[(2S)-butan-2-yl]-16,27-bis[(4-hydroxyphenyl)methyl]-6,9,12,15,18,25,28,31,34,37-decaoxo-1,2,21,22-tetrathia-5,8,11,14,17,26,29,32,35,38-decazacyclotetracontane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C86H132N24O24S4/c1-9-43(7)69-83(131)97-51(23-25-63(89)113)75(123)101-57(33-65(91)115)77(125)105-59(85(133)109-27-11-13-61(109)81(129)103-53(29-41(3)4)73(121)95-35-67(93)117)39-137-138-40-60(86(134)110-28-12-14-62(110)82(130)104-54(30-42(5)6)74(122)96-36-68(94)118)106-78(126)58(34-66(92)116)102-76(124)52(24-26-64(90)114)98-84(132)70(44(8)10-2)108-80(128)56(32-46-17-21-48(112)22-18-46)100-72(120)50(88)38-136-135-37-49(87)71(119)99-55(79(127)107-69)31-45-15-19-47(111)20-16-45/h15-22,41-44,49-62,69-70,111-112H,9-14,23-40,87-88H2,1-8H3,(H2,89,113)(H2,90,114)(H2,91,115)(H2,92,116)(H2,93,117)(H2,94,118)(H,95,121)(H,96,122)(H,97,131)(H,98,132)(H,99,119)(H,100,120)(H,101,123)(H,102,124)(H,103,129)(H,104,130)(H,105,125)(H,106,126)(H,107,127)(H,108,128)/t43-,44-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,69-,70-/m0/s1 |
InChI 键 |
QJTGOPRBCPCYLF-AQFNFDSMSA-N |
手性 SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)N)CC3=CC=C(C=C3)O)[C@@H](C)CC)CCC(=O)N)CC(=O)N)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
规范 SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)N)CC3=CC=C(C=C3)O)C(C)CC)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)NCC(=O)N)C(=O)N5CCCC5C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















